Enhanced Water Solubility vs. Unsubstituted Nicotinic Acid Hydrazide
5-Hydroxynicotinohydrazide exhibits a predicted aqueous solubility of 45,830 mg/L at 25 °C (log Kow = -1.29) , a value that is substantially higher than that of the unsubstituted parent compound, nicotinic acid hydrazide (isoniazid), which has an experimentally determined solubility of approximately 140 mg/mL (140,000 mg/L) at 25 °C [1]. While both compounds are highly water-soluble, the presence of the 5-hydroxy group on the target compound introduces a phenolic ─OH that provides an additional hydrogen-bonding site and a more negative log Kow, which can alter partitioning behavior in biphasic reaction systems or biological media .
| Evidence Dimension | Aqueous Solubility at 25 °C |
|---|---|
| Target Compound Data | 45,830 mg/L (predicted) |
| Comparator Or Baseline | Nicotinic acid hydrazide (Isoniazid): ~140,000 mg/L (experimental) |
| Quantified Difference | Target compound solubility is approximately 3-fold lower than the unsubstituted analog, indicating a measurable difference in hydrophilicity. |
| Conditions | Target compound: WSKOW v1.41 estimation from log Kow (-1.29). Comparator: experimental measurement. |
Why This Matters
This quantifiable difference in solubility and log Kow informs solvent selection for synthetic reactions and may impact bioavailability or distribution in biological assays, making 5-hydroxynicotinohydrazide a distinct choice for formulation development.
- [1] PubChem. (2024). Isoniazid. Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Isoniazid View Source
